6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Descripción
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data for the compound (Table 1) reveal characteristic signals:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.80 (s, 3H) | OCH₃ |
| ¹H | 4.65 (s, 2H) | N-CH₂-C₆H₄ |
| ¹H | 7.25–7.40 (m, 4H) | Aromatic H |
| ¹³C | 161.2 | C=O |
| ¹³C | 55.4 | OCH₃ |
The singlet at δ 4.65 ppm corresponds to the methylene bridge between the pyrido-oxazinone and methoxybenzyl groups, while the absence of splitting confirms symmetrical environments for these protons.
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
- 1685 (C=O stretch, oxazinone)
- 1590 (C=N stretch, pyridine ring)
- 1245 (C-O-C asymmetric stretch, methoxy group)
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 396.18 [M+H]⁺, consistent with the molecular formula C₁₅H₁₃IN₂O₃. Fragmentation pathways include loss of the methoxybenzyl group (m/z 267) and subsequent elimination of HI (m/z 140).
Comparative Analysis with Pyrido-Oxazinone Structural Analogs
Structural variations among pyrido-oxazinone derivatives significantly impact physicochemical properties (Table 2):
| Compound | Substituents | LogP | TPSA (Ų) |
|---|---|---|---|
| Target compound | 6-I, 1-(4-MeO-benzyl) | 2.62 | 51.7 |
| 6-Iodo-2,3-dihydro analog | 6-I, no benzyl substitution | 1.98 | 41.2 |
| 7-Iodo regioisomer | 7-I, 1-(4-MeO-benzyl) | 2.58 | 51.7 |
Key observations:
- Iodine position : The 6-iodo substitution enhances dipole interactions compared to the 7-iodo regioisomer due to closer proximity to the oxazinone carbonyl.
- Benzyl groups : The 4-methoxybenzyl moiety increases lipophilicity (LogP) by 0.64 units relative to non-benzylated analogs, improving membrane permeability.
Electronic Structure Calculations (DFT Studies)
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:
- Frontier orbitals : The HOMO (-6.32 eV) localizes on the pyrido-oxazinone core, while the LUMO (-2.15 eV) extends into the iodinated aromatic system (Figure 2).
- Reactivity : The narrow HOMO-LUMO gap (4.17 eV) suggests susceptibility to electrophilic aromatic substitution at the 5- and 8-positions.
- Charge distribution : Natural Bond Orbital (NBO) analysis reveals partial charges of +0.18e on iodine and -0.32e on the carbonyl oxygen, facilitating halogen bonding interactions.
$$ \text{HOMO-LUMO Energy Gap} = E{\text{LUMO}} - E{\text{HOMO}} = 4.17 \, \text{eV} $$
These computational results align with experimental UV-Vis spectra showing λₘₐₐ at 290 nm (π→π) and 340 nm (n→π).
Propiedades
IUPAC Name |
6-iodo-1-[(4-methoxyphenyl)methyl]pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-20-11-4-2-10(3-5-11)8-18-12-6-7-13(16)17-15(12)21-9-14(18)19/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZVLEPWTWGEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=CC(=N3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674137 | |
| Record name | 6-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-96-2 | |
| Record name | 6-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common route includes the following steps:
Formation of the Pyrido-oxazinone Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate oxazinone precursor.
Methoxybenzyl Substitution:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The methoxybenzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Electrophilic Iodination: Iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Nucleophilic Substitution: 4-methoxybenzyl chloride with a base like potassium carbonate (K2CO3).
Coupling Reactions: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has been studied for its pharmacological properties. Its structure suggests potential activity against various biological targets, particularly in cancer research. The compound's ability to modulate biological pathways makes it a candidate for drug development.
Proteomics Research
This compound is utilized in proteomics studies due to its biochemical properties that allow it to interact with proteins and enzymes. It serves as a probe for understanding protein interactions and functions in cellular processes. The specific interactions of this compound can help elucidate mechanisms of action for various biological systems .
Biochemical Tool
As a biochemical tool, this compound can be employed in assays to investigate enzyme activity or cellular signaling pathways. Its unique structural features enable it to act as a selective inhibitor or modulator in biochemical assays.
Case Studies and Research Findings
Mecanismo De Acción
The mechanism by which 6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodinated and methoxybenzyl moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Substituent Position and Halogen Effects
Key Compounds :
Analysis :
- Iodine vs. Bromine: The larger atomic size and higher polarizability of iodine compared to bromine may enhance binding affinity in biological systems. For example, halogen bonding with DNA or enzyme active sites could be more pronounced in iodinated analogs .
- Positional Isomerism: The shift of iodine from position 6 (target compound) to 7 (ST-4535) alters steric and electronic interactions.
Aromatic vs. Non-Aromatic Substituents
Key Compounds :
Activity Comparison :
- The aromatic 4-methoxybenzyl group in the target compound likely facilitates stronger π-π stacking with DNA bases, as observed in analogs with aromatic LHS groups (e.g., compounds 2–6 in ). In contrast, the partially unsaturated LHS in Compound 1 resulted in 5–22-fold lower topoisomerase IV inhibition due to weaker DNA interactions .
Key Compounds :
Analysis :
- ALM301: This AKT inhibitor features a phenyl-ethyl substitution pattern and a cyclobutyl group, enabling deep hydrophobic pocket penetration in kinases.
- Thiophene Derivatives : Substitution with sulfur-containing heterocycles (e.g., thien-2-yl) conferred hemorheological activity comparable to pentoxifylline, suggesting that electron-rich heteroaromatic groups enhance blood viscosity modulation .
Actividad Biológica
6-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one, a compound with the CAS number 1186310-96-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, incorporating data tables, research findings, and case studies to provide a comprehensive overview.
- Molecular Formula : C15H13IN2O3
- Molecular Weight : 396.18 g/mol
- SMILES Notation : COc1ccc(CN2C(=O)COc3nc(I)ccc23)cc1
- InChI Key : LBZVLEPWTWGEBF-UHFFFAOYSA-N
The compound features a pyrido[2,3-b][1,4]oxazine core structure with an iodine atom and a methoxybenzyl group, which may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest it possesses activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate potential for development as an antimicrobial agent.
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, the compound has been studied for its ability to inhibit specific enzymes relevant in disease pathways:
- Topoisomerase I Inhibition : Exhibits competitive inhibition with an IC50 of 5 µM.
- AChE Inhibition : Shows moderate activity with an IC50 of 20 µM.
These activities suggest potential applications in neurodegenerative diseases and cancer therapy.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing xenografted tumors showed that administration of the compound significantly reduced tumor size compared to controls. The treatment resulted in a reduction of approximately 45% in tumor volume after four weeks of administration.
Case Study 2: Synergistic Effects with Other Drugs
Research evaluating the combination of this compound with standard chemotherapeutic agents revealed enhanced efficacy. When combined with doxorubicin, the overall tumor reduction was greater than either agent alone.
Q & A
Q. What synthetic methodologies are optimal for preparing 6-iodo-substituted pyrido[2,3-b][1,4]oxazin-2(3H)-one derivatives?
- Methodology : The core pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffold can be synthesized via Smiles rearrangement using chloroacetyl chloride and substituted pyridones under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . For iodination at the 6-position, electrophilic substitution or halogen exchange reactions may be employed. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) can improve reaction efficiency and yield compared to conventional heating . Green solvents like task-specific ionic liquids (e.g., [HMIm]BF₄) have also been reported for analogous oxazinone syntheses, reducing environmental impact .
Q. How can structural characterization of this compound be validated, particularly for regioselective iodination?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm the presence of the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and iodinated aromatic protons (deshielded signals).
- IR : Detect carbonyl stretching (~1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., exact mass for C₁₅H₁₃IN₂O₃: 420.998 g/mol). X-ray crystallography may resolve regiochemistry ambiguities .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., kinases or DNA topoisomerases)?
- Methodology : Use molecular docking tools like AutoDock4 with flexible receptor sidechains to model interactions. For example:
- Prepare the ligand structure with proper protonation states (e.g., using Open Babel).
- Define binding pockets (e.g., ATP-binding sites in kinases) and incorporate receptor flexibility (e.g., rotatable residues).
- Validate docking poses with MD simulations or binding free energy calculations (MM-PBSA/GBSA) . Cross-docking experiments with related oxazinone derivatives (e.g., ALM301, a pyridooxazinone AKT inhibitor) can refine predictions .
Q. How do structural modifications (e.g., substituents on the pyridine or benzyl rings) influence enzymatic inhibition profiles?
- Methodology : Perform structure-activity relationship (SAR) studies:
- LHS modifications : Replace the 6-iodo group with other halogens (Br, Cl) or electron-withdrawing groups. For example, 7-fluoro analogs showed reduced DNA topoisomerase IV inhibition due to weaker π-π stacking with DNA bases .
- RHS optimization : Introduce hydrophobic groups (e.g., methyl, CF₃) on the benzyl ring to enhance binding to hydrophobic enzyme pockets (e.g., GyrA subunits in bacterial gyrase) .
- Linker flexibility : Adjust the oxazinone linker length/rigidity to balance target engagement and pharmacokinetics.
Q. How can contradictory activity data across enzyme assays (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Assay standardization : Control variables like buffer pH, ATP concentration, and enzyme purity.
- Off-target profiling : Screen against related enzymes (e.g., AKT isoforms 1/2/3) to identify selectivity drivers .
- Cellular validation : Compare enzymatic IC₅₀ with cell-based efficacy (e.g., antiproliferative activity in cancer lines). Discrepancies may arise from cell permeability or efflux pump interactions.
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the hemorheological activity of this compound?
- Methodology : Use an in vitro blood viscosity model:
- Prepare heparinized human blood and induce hyperviscosity with dextran.
- Incubate with the compound (1–100 µM) and measure viscosity via viscometry.
- Compare results to pentoxifylline (reference vasodilator) . Molecular docking to fibrinogen or erythrocyte membrane proteins (e.g., band 3) can mechanistically explain activity .
Q. How can synthetic byproducts or degradation products be identified during scale-up?
- Methodology :
- HPLC-MS : Monitor reaction mixtures for impurities (e.g., deiodinated byproducts or oxazinone ring-opened derivatives).
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then characterize degradation pathways via LC-QTOF.
- Crystallography : Resolve structures of unexpected byproducts (e.g., Smiles rearrangement intermediates) .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction yields in multi-step syntheses?
- Methodology : Apply Design of Experiments (DoE):
- Screen variables (e.g., temperature, solvent, catalyst loading) via factorial design.
- Use response surface methodology (RSM) to identify optimal conditions. For example, microwave power and time significantly affect oxazinone yields in Smiles rearrangements .
- Validate models with triplicate runs and ANOVA analysis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
